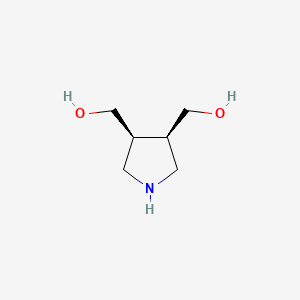
cis-Pyrrolidine-3,4-diyldimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of cis-Pyrrolidine-3,4-diyldimethanol typically involves the reduction of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidine-3,4-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C. Industrial production methods may involve similar catalytic processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
cis-Pyrrolidine-3,4-diyldimethanol undergoes various chemical reactions, including:
科学研究应用
cis-Pyrrolidine-3,4-diyldimethanol has several scientific research applications:
作用机制
The mechanism of action of cis-Pyrrolidine-3,4-diyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
cis-Pyrrolidine-3,4-diyldimethanol can be compared with other similar compounds, such as:
trans-Pyrrolidine-3,4-diyldimethanol: This isomer has the hydroxymethyl groups in a trans configuration, leading to different chemical and biological properties.
Pyrrolidine-3,4-dione: The precursor compound used in the synthesis of this compound.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different functional groups and configurations, each with unique properties and applications.
属性
CAS 编号 |
848616-45-5 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC 名称 |
[(2R)-1-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-4-6-2-1-3-7(6)5-9/h6,8-9H,1-5H2/t6-/m1/s1 |
InChI 键 |
JOXFRTIMRUMHML-ZCFIWIBFSA-N |
SMILES |
C1C(C(CN1)CO)CO |
手性 SMILES |
C1C[C@@H](N(C1)CO)CO |
规范 SMILES |
C1CC(N(C1)CO)CO |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




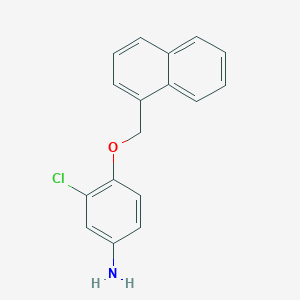

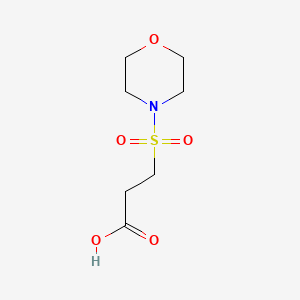
![5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B3157332.png)
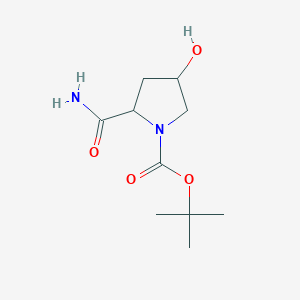

![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)
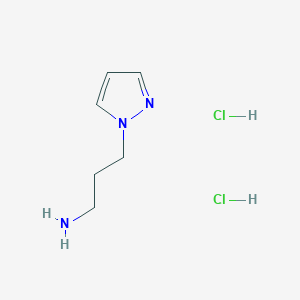
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)
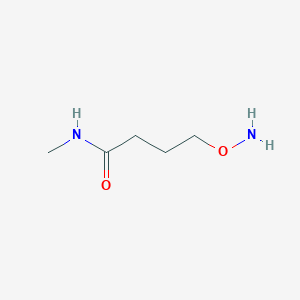
![5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione](/img/structure/B3157376.png)
![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)
